

Voglibose: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Voglibose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Voglibose is a potent α -glucosidase inhibitor used in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting α -glucosidase enzymes in the small intestine, **voglibose** delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This technical guide provides an in-depth overview of the molecular structure and physicochemical properties of **voglibose**, offering critical data and methodologies for researchers and professionals in the field of drug development.

Molecular Structure

Voglibose, chemically known as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, is a synthetic N-substituted derivative of valiolamine.^{[1][2]} Its structure is characterized by a substituted cyclohexanetetrol ring, which mimics the structure of a carbohydrate substrate, allowing it to bind to the active site of α -glucosidase enzymes.

Chemical Identifiers:

- IUPAC Name: (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol^[1]

- CAS Number: 83480-29-9[3]
- Chemical Formula: C₁₀H₂₁NO₇[3]
- Molecular Weight: 267.28 g/mol [3]
- SMILES: C1--INVALID-LINK--O)O)O)O">C@@HNC(CO)CO[3]
- InChI Key: FZNCGRZWXLXZSZ-CIQUZCHMSA-N[4][5]

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its formulation, delivery, and pharmacokinetic profile. The key properties of **voglibose** are summarized in the table below.

Property	Value	Reference
Melting Point	162-165 °C	[3][6][7]
Boiling Point	601.9 °C (Predicted)	[3]
pKa (Strongest Acidic)	12.46 (Predicted)	
pKa (Strongest Basic)	7.66 (Predicted)	
logP	-2.3 (Predicted)	
Water Solubility	190.0 mg/mL	
DMSO Solubility	≥12.95 mg/mL (with gentle warming)	[7]
Appearance	White to off-white crystalline powder	[6]
Stability	Stable for ≥ 4 years when stored at -20°C.[1] It is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.	[8][9][10]

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, affecting its absorption and distribution. A standard method for pKa determination is potentiometric titration.

Methodology:

- **Preparation of Solutions:** A standard solution of **voglibose** (e.g., 1 mM) is prepared in a suitable solvent, typically purified water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
- **Calibration:** The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- **Titration:** A known volume of the **voglibose** solution is placed in a thermostatted vessel. The solution is then titrated with the standardized strong base (or acid), and the pH is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the drug is ionized.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for logP determination.

Methodology:

- **Phase Preparation:** n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

- Partitioning: A known amount of **voglibose** is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases to reach equilibrium. The mixture is then allowed to stand for complete phase separation.
- Quantification: The concentration of **voglibose** in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **voglibose** in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Stability-Indicating HPLC Method

To assess the stability of **voglibose** under various stress conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed. This method can separate the intact drug from its degradation products.

Methodology:

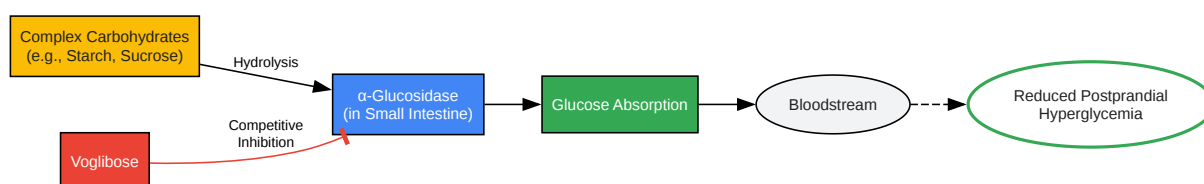
- Stress Conditions: **Voglibose** is subjected to forced degradation under various conditions as per ICH guidelines, including:
 - Acidic: 0.1 N HCl at 60°C
 - Alkaline: 0.1 N NaOH at 60°C
 - Oxidative: 3% H₂O₂ at room temperature
 - Thermal: 80°C
 - Photolytic: Exposure to UV light

- **Chromatographic System:** A typical system would consist of a C18 column (e.g., 250 x 4.6 mm, 5 μ m) with a mobile phase of acetonitrile and water in a specific ratio (e.g., 20:80 v/v). [9][10]
- **Detection:** As **voglibose** lacks a strong UV chromophore, detection is often performed using a Refractive Index Detector (RID) or by post-column derivatization followed by fluorescence detection. A common detection wavelength for derivatized **voglibose** is around 272 nm. [9][10]
- **Analysis:** The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of the intact drug and any degradation products are measured to determine the extent of degradation.

Signaling Pathways and Mechanism of Action

Voglibose primarily exerts its therapeutic effect by inhibiting α -glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing postprandial blood glucose levels. Beyond this direct enzymatic inhibition, **voglibose** has been shown to modulate key signaling pathways involved in glucose homeostasis and cellular function.

Inhibition of Alpha-Glucosidase

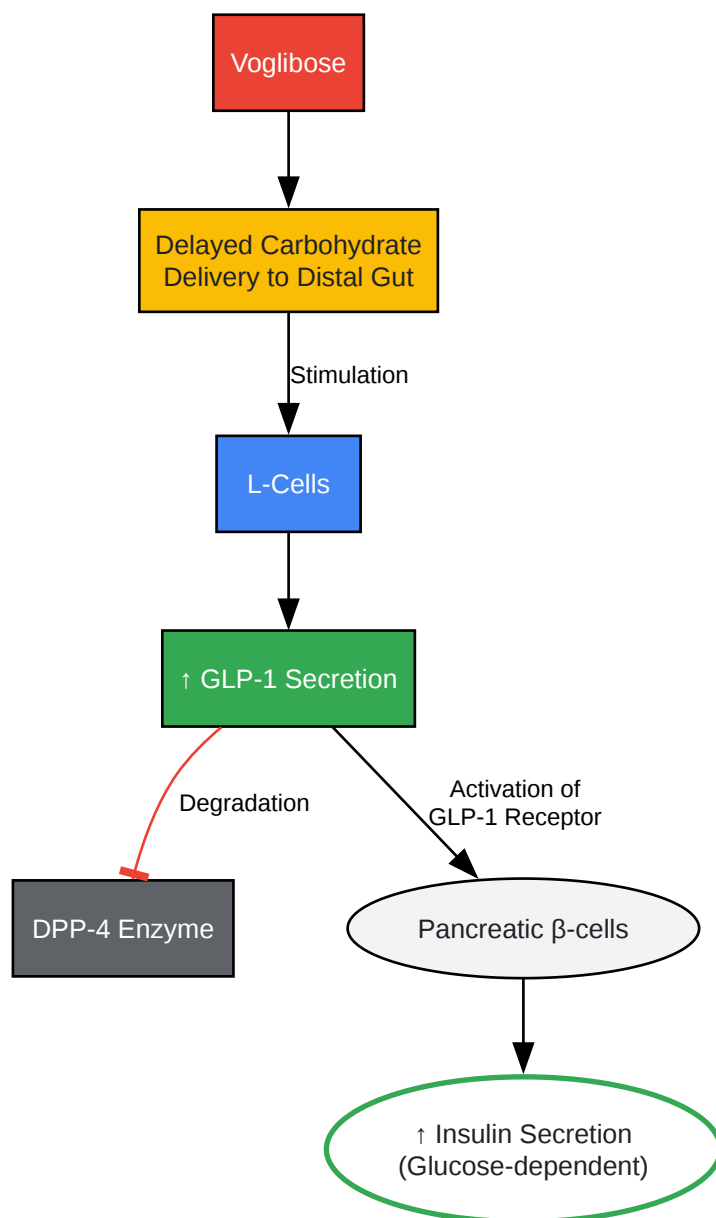


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Caption: **Voglibose** competitively inhibits α -glucosidase, reducing glucose absorption.

Modulation of GLP-1 Signaling

Voglibose has been demonstrated to increase the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose control. The delayed delivery of carbohydrates to the distal small intestine, where L-cells that secrete GLP-1 are abundant, is thought to be the primary mechanism for this effect.

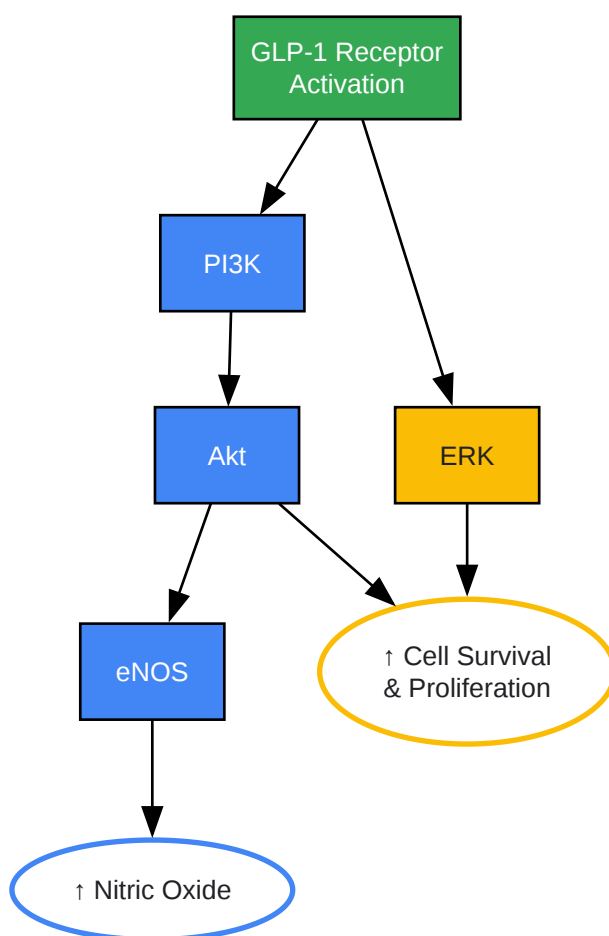


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Caption: **Voglibose** increases GLP-1 secretion, leading to enhanced insulin release.

Downstream Effects via PI3K/Akt and ERK Pathways

The activation of the GLP-1 receptor initiates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and function. **Voglibose**, by increasing GLP-1, can indirectly influence these pathways, contributing to its potential cardiovascular benefits.



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Caption: GLP-1 receptor activation by **voglibose** influences PI3K/Akt and ERK pathways.

Conclusion

Voglibose is a well-characterized α -glucosidase inhibitor with a defined molecular structure and a range of physicochemical properties that are conducive to its oral administration and localized action in the gastrointestinal tract. A thorough understanding of these properties, along with its primary mechanism of action and its influence on key signaling pathways, is

essential for its effective use in the management of type 2 diabetes and for the development of future antidiabetic therapies. The experimental protocols provided in this guide offer a foundation for the quality control and further investigation of this important therapeutic agent.

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